N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine
Description
Properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] 2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O4/c15-11-5-2-6-12(16)13(11)14(19)22-17-8-9-3-1-4-10(7-9)18(20)21/h1-8H/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAJFDGFIRDHKM-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with several classes of molecules, including:
Physicochemical Properties
Preparation Methods
Reagents and Conditions
- Starting material : 2,6-Difluorobenzoic acid (≥98% purity).
- Chlorinating agent : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
- Catalyst : Dimethylformamide (DMF, 0.1 eq.) as a Lewis acid.
- Solvent : Anhydrous dichloromethane (DCM) or toluene.
- Temperature : Reflux at 40–60°C for 4–6 hours.
Reaction Mechanism
The carboxylic acid reacts with SOCl₂ to form the acyl chloride, releasing SO₂ and HCl gas. DMF catalyzes the reaction by coordinating to the carbonyl oxygen, enhancing electrophilicity.
Workup and Purification
Excess SOCl₂ is removed under reduced pressure. The crude acyl chloride is used directly without further purification due to its hygroscopic nature.
Preparation of O-(2,6-Difluorobenzoyl)hydroxylamine
Acylation of Hydroxylamine
- Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), triethylamine (Et₃N, 2.2 eq.).
- Solvent : Tetrahydrofuran (THF) or acetonitrile.
- Conditions :
- Neutralize NH₂OH·HCl with Et₃N at 0°C to liberate free hydroxylamine.
- Add 2,6-difluorobenzoyl chloride dropwise.
- Stir at room temperature for 12 hours.
Key Challenges
Isolation
The product is extracted with ethyl acetate, washed with 5% HCl (to remove excess Et₃N), and dried over MgSO₄. Yield: 68–72%.
Imine Formation via Condensation with 3-Nitrobenzaldehyde
Reaction Setup
- Molar ratio : 1:1 O-(2,6-difluorobenzoyl)hydroxylamine to 3-nitrobenzaldehyde.
- Acid catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%).
- Solvent : Toluene or dichloroethane.
- Dehydrating agent : Molecular sieves (4 Å).
- Temperature : Reflux at 110°C for 8–12 hours.
Stereochemical Control
The E-configuration of the imine is favored under thermodynamic control due to reduced steric hindrance between the 3-nitrophenyl and 2,6-difluorobenzoyl groups.
Workup
The reaction mixture is filtered to remove molecular sieves, concentrated under vacuum, and purified via silica gel chromatography (hexane/ethyl acetate 3:1). Yield: 58–65%.
Alternative Synthetic Routes
One-Pot Synthesis
Combining 2,6-difluorobenzoic acid, hydroxylamine, and 3-nitrobenzaldehyde in the presence of a coupling agent (e.g., DCC/DMAP) yields the target compound in lower yields (42–48%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates imine formation, improving yields to 70% but requiring specialized equipment.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.92 (s, 1H, CH=N), 8.45–7.52 (m, 7H, aromatic), 7.28–7.12 (m, 2H, difluorophenyl). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.2 (C=O), 161.5 (d, J = 245 Hz, C-F), 153.8 (CH=N), 148.6 (NO₂). |
| IR (KBr) | ν 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym). |
| MS (ESI+) | m/z 403.1 [M+H]⁺. |
Melting Point and Purity
- Melting point : 142–144°C (uncorrected).
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
Applications and Derivatives
While no direct biological data exists for this compound, structurally related Schiff bases exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
